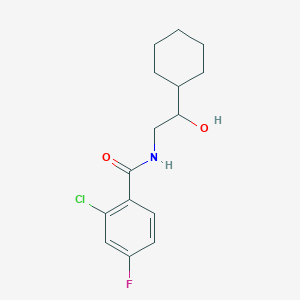

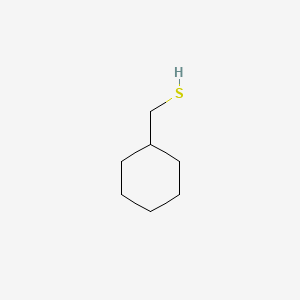

![molecular formula C17H16N2O4S B2527148 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 871908-12-2](/img/structure/B2527148.png)

4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, is a derivative of 4-substituted 2,4-dioxobutanoic acid. These types of compounds have been studied for their potential as inhibitors and for their utility in synthesizing heterocyclic compounds with possible biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be catalyzed by various reagents. For instance, boric acid has been used to catalyze the synthesis of 4H-isoxazol-5-ones in an aqueous medium, which is a clean and efficient method . Similarly, the derivatives of 4-substituted 2,4-dioxobutanoic acids have been used to synthesize heterocyclic compounds, including thiadiazolo, imidazole, and pyridazinone derivatives . These methods emphasize efficiency, simplicity, and high yields, which are desirable in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction studies . The vibrational wavenumbers, computed using HF and DFT methods, help in assigning the potential energy distribution. The molecular electrostatic potential map, performed by the DFT method, provides insights into the charge distribution within the molecule .

Chemical Reactions Analysis

The reactivity of these compounds with nucleophilic and electrophilic reagents has been studied, indicating that they can undergo various chemical transformations to yield heterocyclic compounds with different ring sizes and substituents . The stability and reactivity of the molecules can be attributed to hyper-conjugative interactions and charge delocalization, as analyzed using NBO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The small energy gap between the frontier molecular orbitals, as observed in related studies, is responsible for the nonlinear optical activity of the title molecule . The crystal packing is often stabilized by intermolecular hydrogen bonds, which also influence the compound's solubility and reactivity . The first hyperpolarizability and infrared intensities reported for similar compounds suggest potential applications in nonlinear optics .

科学的研究の応用

Synthesis and Biological Activity

4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, and related compounds, have been explored for their potential in various biochemical applications due to their unique chemical structures. These compounds have been synthesized and assessed for different biological activities, contributing significantly to pharmaceutical and chemical research.

Inhibitors of Glycolic Acid Oxidase : Compounds similar to 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid have been synthesized and identified as potent inhibitors of glycolic acid oxidase, a key enzyme in metabolic pathways. This discovery has implications for treatments of conditions related to glycolic acid accumulation, showcasing the therapeutic potential of these compounds in metabolic disorders (Williams et al., 1983).

Multicomponent Reactions in Aqueous Medium : The versatility of compounds structurally related to 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is further demonstrated in their use in multicomponent reactions. Such reactions, catalyzed by boric acid in water, lead to high yields of complex organic structures, highlighting the compound's role in green chemistry and efficient synthesis techniques (Kiyani & Ghorbani, 2015).

Interactions with Aminophenyl Methanol : Research into the interactions between 4-oxobutanoic acids and aminophenyl methanol has led to insights into reaction mechanisms and the formation of novel organic compounds. Such studies contribute to our understanding of chemical reactivity and the potential for creating new molecules with desired properties (Amalʼchieva et al., 2022).

Synthesis and Characterization of Pyrazole Derivatives : The synthesis of pyrazole derivatives, including the compound , has been a focus of research due to their significant pharmacological properties. These studies encompass the development of efficient synthetic routes and the detailed characterization of the compounds, contributing to the field of medicinal chemistry and drug design (Naveen et al., 2021).

Antioxidant Properties : The exploration of the antioxidant capabilities of compounds structurally related to 4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid reveals their potential in combating oxidative stress. This line of research opens avenues for the development of new antioxidants with applications in health, nutrition, and the preservation of biological and food products (Chakraborty et al., 2016).

作用機序

The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological targets they interact with. For instance, some pyrimidine derivatives have been shown to have anti-inflammatory effects . Other compounds, such as those containing a hydroxyphenyl group, may have different mechanisms of action .

Safety and Hazards

将来の方向性

The future directions for research on similar compounds are vast and varied. For instance, there is ongoing research into the synthesis and structural characterization of novel compounds . Additionally, there is interest in the valorization of lignin, a major source of bio-aromatics, which could lead to more sustainable and profitable biorefineries .

特性

IUPAC Name |

4-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-14-5-2-1-4-11(14)13-10-12(15-6-3-9-24-15)18-19(13)16(21)7-8-17(22)23/h1-6,9,13,20H,7-8,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQESZXXRSWCXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

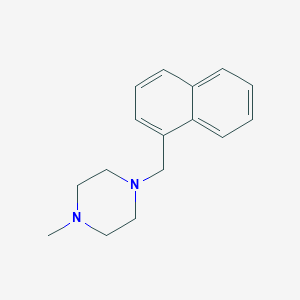

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

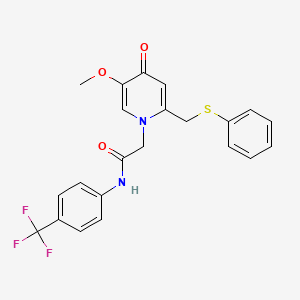

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)

![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

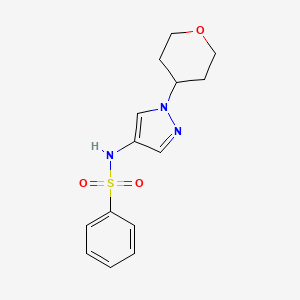

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)

![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)